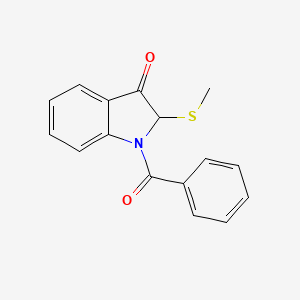
1-benzoyl-2-(methylthio)indolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-benzoyl-2-(methylthio)indolin-3-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzoyl group, a methylsulfanyl group, and an indolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(methylthio)indolin-3-one typically involves the reaction of indole derivatives with benzoyl chloride and methylsulfanyl reagents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-benzoyl-2-(methylthio)indolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolone derivatives depending on the nucleophile used.
科学的研究の応用
1-benzoyl-2-(methylthio)indolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzoyl-2-(methylthio)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
1-Benzyl-2-methylimidazole: Another indole derivative with similar structural features but different functional groups.
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares the benzoyl group but has a different core structure.
Uniqueness
1-benzoyl-2-(methylthio)indolin-3-one is unique due to the presence of both the benzoyl and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
51175-55-4 |
|---|---|
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC名 |
1-benzoyl-2-methylsulfanyl-2H-indol-3-one |
InChI |
InChI=1S/C16H13NO2S/c1-20-16-14(18)12-9-5-6-10-13(12)17(16)15(19)11-7-3-2-4-8-11/h2-10,16H,1H3 |
InChIキー |
WSFRVHHMMROKNE-UHFFFAOYSA-N |
正規SMILES |
CSC1C(=O)C2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














